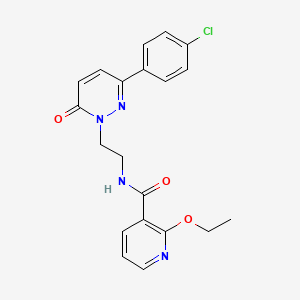

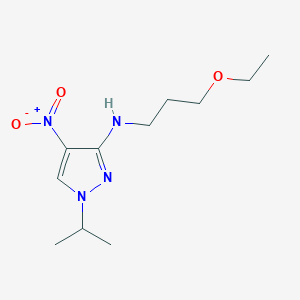

![molecular formula C17H15N7O B2356683 5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 385786-35-6](/img/structure/B2356683.png)

5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a type of heterocyclic compound. It has been mentioned in the context of research related to ALK5 inhibitory activity and kinase selectivity .

Synthesis Analysis

The synthesis of similar compounds involves the use of a new N-heterocyclic building block, 5,5′-di(pyridin-4-yl)-3,3′-bi(1,2,4-triazole) (4,4′-H2dbpt), to construct coordination polymers with diversiform connectivity . Another study mentions the synthesis of 2-substituted-4-(triazolo pyridin-6-yl)-5-(6-methylpyridin-2-yl)imidazoles .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using B3LYP/cc-pVDZ, which generated the best results for a similar compound . The NBO study shows that the LP (1) N16 to π*(C17-N19) has the highest stabilization energy .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the NBO study shows that the LP (1) N16 to π*(C17-N19) has the highest stabilization energy .Applications De Recherche Scientifique

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are porous materials composed of metal ions or clusters connected by organic ligands. Researchers have investigated the use of this compound as a ligand in MOF synthesis. For instance, using a novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), several metal(II)-complexes have been synthesized, including ZnL2·2H2O, CdL2(H2O)2·8H2O, and ML2(H2O)·H2O (where M = Co or Ni) . These complexes exhibit intriguing structural features, such as uninodal 2D layers with specific topologies. The chirality of the homochiral network arises from the supramolecular packing of these layers.

Aldosterone Synthase Inhibition

Aldosterone synthase (CYP11B2) inhibition has emerged as a promising mechanism to lower arterial blood pressure. Although not directly related to the compound , studies have explored similar pyridine-based derivatives. For example, LCI699, a compound containing a cyano-substituted indole moiety, demonstrated aldosterone synthase inhibition in human clinical trials . While not identical, this research highlights the potential of related structures in modulating hormonal pathways.

Coordination Polymers

The compound’s pyridine and triazole moieties make it an interesting building block for coordination polymers. For instance, a new N-heterocyclic ligand, 5,5’-di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole), has been used to construct multidimensional coordination polymers . These materials exhibit diverse connectivity, ranging from one-dimensional to three-dimensional networks. Exploring similar derivatives could lead to innovative materials with tunable properties.

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

It is known that the interaction of a compound with its target often leads to changes in the conformation or activity of the target, which can result in altered cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects such as changes in gene expression, enzyme activity, and cellular signaling .

Pharmacokinetics

The oral bioavailability of similar compounds has been found to be influenced by factors such as solubility, permeability, and metabolic stability .

Result of Action

The action of similar compounds has been found to result in various cellular responses, including changes in cell proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Safety and Hazards

Orientations Futures

The future directions for research on similar compounds include further development of the derivatised conjugates in docking studies . Another study suggests the optimization of previously identified α-syn aggregation inhibitors of 5-(4-pyridinyl)-1,2,4-triazole chemotype in terms of in vivo efficacy .

Propriétés

IUPAC Name |

5-methyl-N-pyridin-3-yl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O/c1-11-14(16(25)23-13-3-2-6-19-9-13)15(12-4-7-18-8-5-12)24-17(22-11)20-10-21-24/h2-10,15H,1H3,(H,23,25)(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYQMHDCPAWSMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)NC4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene](/img/structure/B2356604.png)

![N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2356607.png)

![N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2356608.png)

![5-(Azepan-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2356611.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2356619.png)